molecular formula C17H15N5 B5850086 4-methyl-6-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-2-amine

4-methyl-6-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-2-amine

Cat. No.: B5850086
M. Wt: 289.33 g/mol
InChI Key: JGFZBZHPNRPNKS-XDHOZWIPSA-N
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Description

4-methyl-6-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-2-amine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Properties

IUPAC Name

4-methyl-6-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5/c1-13-11-16(15-5-3-2-4-6-15)21-17(20-13)22-19-12-14-7-9-18-10-8-14/h2-12H,1H3,(H,20,21,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFZBZHPNRPNKS-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-6-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-2-amine involves several steps. One common synthetic route includes the condensation of 4-methyl-6-phenylpyrimidin-2-amine with pyridine-4-carbaldehyde under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

4-methyl-6-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dimethylformamide (DMF), catalysts such as palladium on carbon (Pd/C), and bases like sodium bicarbonate (NaHCO₃). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methyl-6-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-6-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

4-methyl-6-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:

    4-methyl-6-phenylpyrimidin-2-amine: Lacks the pyridin-4-ylmethylideneamino group, resulting in different chemical and biological properties.

    N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-2-amine:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

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